2-Methyl-2-thiazoline

Descripción

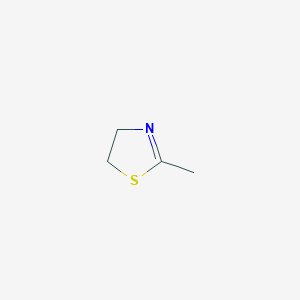

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIQOABNSLTJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062336 | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144.00 °C. @ 760.00 mm Hg | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2346-00-1 | |

| Record name | 2-Methyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-thiazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z6UA8V7WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101 °C | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of 2-Methyl-2-thiazoline: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and initial synthesis of 2-Methyl-2-thiazoline, a heterocyclic compound that has become a valuable building block in organic synthesis and drug discovery. While the broader class of thiazolines has seen extensive research, understanding the origins of this specific methylated derivative provides crucial context for its subsequent applications.

Discovery: The Pioneering Work of Willstätter and Gabriel

The genesis of the thiazoline (B8809763) ring system can be traced back to the early 20th century, with pioneering work on related heterocyclic structures. While a comprehensive review points to Richard Willstätter as the first to synthesize thiazolines in 1909 through the dialkylation of thioamides, the specific synthesis of this compound is more directly detailed in the work of Siegmund Gabriel.[1] Gabriel's extensive research into heterocyclic compounds laid the groundwork for the preparation of numerous ring systems.

The first documented synthesis of this compound was achieved by the reaction of N-acetyl-2-aminoethanethiol with a dehydrating agent. This intramolecular cyclization represents a fundamental and elegant approach to the construction of the 2-thiazoline ring.

The First Synthesis: A Detailed Experimental Protocol

The inaugural synthesis of this compound relies on the acid-catalyzed cyclization of an N-acyl amino thiol. The following protocol is based on the foundational principles established in early heterocyclic chemistry.

Reaction Scheme:

Experimental Protocol:

-

Reagents and Materials:

-

N-acetyl-2-aminoethanethiol (1.0 eq)

-

Phosphorus pentoxide (P₂O₅) (1.1 eq) or concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, a solution of N-acetyl-2-aminoethanethiol in an anhydrous solvent is prepared.

-

The dehydrating agent (e.g., phosphorus pentoxide) is cautiously added in portions to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully quenched by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative data associated with the first synthesis of this compound. It is important to note that yields and specific physical constants from the earliest syntheses may vary from modern, optimized procedures.

| Parameter | Value |

| Molecular Formula | C₄H₇NS |

| Molecular Weight | 101.17 g/mol |

| Boiling Point | 144-145 °C |

| Density | 1.067 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.520 |

| Typical Yield | 60-70% (may vary based on specific early reports) |

Visualization of the Synthesis Workflow

The logical flow of the first synthesis of this compound can be visualized as a straightforward sequence of steps.

Signaling Pathway of the Cyclization Reaction

The core of the synthesis is the acid-catalyzed intramolecular cyclization. The signaling pathway illustrates the key electronic movements leading to the formation of the thiazoline ring.

Conclusion

The discovery and first synthesis of this compound represent a significant milestone in heterocyclic chemistry. The foundational method of intramolecular cyclization of N-acetyl-2-aminoethanethiol, established by early pioneers, remains a conceptually important and instructive transformation. This initial work paved the way for the development of more sophisticated synthetic routes and the exploration of this compound and its derivatives in a wide array of applications, from flavor chemistry to the synthesis of complex pharmaceutical agents. Understanding these origins provides a solid foundation for researchers and scientists continuing to innovate in this field.

References

fundamental reaction mechanisms of 2-Methyl-2-thiazoline

An In-depth Technical Guide on the Fundamental Reaction Mechanisms of 2-Methyl-2-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest due to its role as a key intermediate in organic synthesis, its contribution to flavor chemistry, and its presence in various biologically active molecules. This document provides a comprehensive overview of the , including its synthesis, hydrolysis, oxidation, and its application as a synthetic reagent. Detailed experimental methodologies, quantitative data, and mechanistic pathways are presented to serve as a technical resource for professionals in research and development.

Introduction

This compound (C₄H₇NS) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1] It is recognized as a versatile synthetic intermediate, most notably as a "Meyers reagent" for the synthesis of aldehydes.[2][3] Its derivatives are found in a range of natural products with important biological activities, including antibacterial and antimitotic agents.[4][5] Furthermore, this compound and related compounds are known contributors to the characteristic aromas of cooked meats and other processed foods, often formed through the Maillard reaction.[6] Understanding its core reactivity—from ring stability and hydrolysis to reactions at its exocyclic methyl group—is crucial for its effective application in synthesis and for comprehending its role in biological and food systems.

Synthesis of this compound

The synthesis of 2-thiazolines, including this compound, typically proceeds from β-amino thiols or β-amino alcohols.[4][6]

Common Synthetic Routes:

-

From β-Amino Thiols: The most direct route involves the condensation of a β-amino thiol, such as cysteamine, with a carboxylic acid derivative or a nitrile.[4][5] A single-step synthesis has been reported by treating reagents like MeCS₂Et with cysteamine.[7]

-

From β-Amino Alcohols via Oxazolines: An alternative pathway involves the conversion of 2-methyl oxazolines into the corresponding thiazoline (B8809763). This is achieved through sulfuration, for instance, using phosphorus pentasulfide (P₂S₅).[6][8]

-

From Thiazolidines: this compound can be prepared by the oxidation of its saturated analogue, 2-methylthiazolidine (B1581955).[9] Ruthenium-catalyzed oxidation using tert-butylhydroperoxide (TBHP) is an effective method for this transformation.[6][10]

Experimental Protocol: Synthesis via Ru-Catalyzed Oxidation

This protocol describes the synthesis of a 2-thiazoline from its corresponding thiazolidine (B150603), a method applicable to the synthesis of this compound.

-

Preparation of the Catalyst: A solution of the ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) is prepared in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Reaction Setup: The 2-methylthiazolidine substrate is dissolved in DCM in a reaction vessel.

-

Addition of Reagents: The ruthenium catalyst solution is added to the substrate solution, followed by the slow, dropwise addition of the oxidant, tert-butylhydroperoxide (TBHP).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.[6][10]

Core Reaction Mechanisms

Hydrolysis: A pH-Dependent Ring Opening

The hydrolysis of this compound is a well-studied, pH-dependent process that involves the opening of the thiazoline ring.[11][12] The reaction rate is maximal at approximately pH 3, while the compound exhibits significant stability in strongly acidic (concentrated HCl) and neutral (pH 7) solutions.[12] The pKa of the conjugate acid of this compound has been determined to be 5.22 ± 0.02.[12]

The proposed mechanism proceeds through a hydroxythiazolidine intermediate, which can subsequently ring-open to yield both N-acetyl-β-mercaptoethylamine and its S-acetyl isomer.[11][12] In neutral solutions, the open-chain N-acetyl form is considered thermodynamically more stable than the thiazoline ring, although the rate of hydrolysis is very slow.[12]

Reactions via α-Deprotonation: The Meyers Aldehyde Synthesis

A cornerstone of this compound's utility is the acidity of the protons on the 2-methyl group. Deprotonation with a strong base (e.g., n-butyllithium) generates a stabilized carbanion.[3][6] This nucleophile readily reacts with various electrophiles, such as alkyl halides and carbonyl compounds.[6] This sequence is the basis of the Meyers synthesis for producing mono-, di-, and trisubstituted acetaldehydes.[3] The process involves:

-

Deprotonation of this compound.

-

Alkylation with an electrophile (e.g., R-X).

-

Reduction of the C=N bond of the resulting 2-alkyl-2-thiazoline to a thiazolidine, often using aluminum amalgam.

-

Hydrolysis/cleavage of the thiazolidine ring, typically with mercuric chloride (HgCl₂), to release the desired aldehyde.[6]

Oxidation Reactions

The thiazoline ring is susceptible to oxidation, with the outcome depending on the oxidant used.

-

Ring Opening: Strong oxidants like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can lead to the opening of the thiazoline ring, forming products such as acetylamino disulfides.[8]

-

Aromatization to Thiazole (B1198619): In the presence of potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions, 2-thiazolines can be oxidized to their aromatic thiazole counterparts.[8]

-

Formation of Thiazoline 1,1-Dioxides: A selective oxidation of the sulfur atom can be achieved. Treatment with KMnO₄ in the presence of benzoic acid leads to the formation of thiazoline 1,1-dioxides. These sulfones are highly reactive and moisture-sensitive, readily hydrolyzing to sulfinic acids.[8]

Ring-Opening via S-Alkylation

Distinct from hydrolysis, the thiazoline ring can be opened via S-alkylation. Reaction of thiazoline-fused pyridones with alkyl halides in the presence of a base like cesium carbonate (Cs₂CO₃) results in the opening of the thiazoline ring to generate N-alkenyl functionalized pyridones.[13]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NS | [1][2] |

| Molecular Weight | 101.17 g/mol | [1][2] |

| Boiling Point | 144.0 - 145.0 °C (at 760 mmHg) | [1][3] |

| Melting Point | -101.0 °C | [1][3] |

| Density | 1.067 g/mL (at 25 °C) | [3] |

| Refractive Index | n20/D 1.520 | [3] |

| pKa (conjugate acid) | 5.22 ± 0.02 | [12] |

| Flash Point | 37 °C (99 °F) | [14] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Data available in CDCl₃ solvent. | [15] |

| ¹³C NMR | Data available. | [16] |

| IR Spectrum | Data available. | [16] |

| UV Absorption | Used to monitor hydrolysis reactions (e.g., at 260 mµ). | [12] |

| Raman Spectroscopy | Used to study reactions and structure. | [11][12] |

Detailed Experimental Protocols

Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

This protocol outlines a method for studying the rate of hydrolysis of this compound as a function of pH, based on procedures described in the literature.[12]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from concentrated HCl to pH 9 phosphate (B84403) buffers). Ensure constant ionic strength across all buffers.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a non-reactive solvent.

-

Kinetic Run:

-

Equilibrate a cuvette containing the desired buffer solution to a constant temperature in a spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette.

-

Immediately begin monitoring the change in ultraviolet (UV) absorbance at a suitable wavelength (e.g., 260 mµ), where the thiazoline and its hydrolysis products have different extinction coefficients.

-

-

Data Analysis: Record the absorbance as a function of time. The rate of disappearance of the thiazoline can be calculated from the absorbance data using the Beer-Lambert law. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to an exponential decay function.

-

pH-Rate Profile: Plot the logarithm of the observed rate constants (log k_obs) against the pH of the buffer solutions to generate a pH-rate profile for the hydrolysis reaction.

Conclusion

This compound possesses a rich and varied chemistry, governed by the interplay between its heterocyclic ring structure and the reactive 2-methyl group. Its pH-dependent hydrolysis provides a classic example of ring-chain tautomerism, while the acidity of its methyl protons makes it a powerful tool for C-C bond formation in modern organic synthesis. The susceptibility of the sulfur atom to oxidation further expands its reactivity, allowing for conversion to thiazoles or highly reactive sulfones. The mechanistic insights, quantitative data, and experimental protocols detailed in this guide offer a foundational resource for chemists and researchers aiming to leverage the unique properties of this versatile molecule in drug development, materials science, and synthetic chemistry.

References

- 1. This compound | C4H7NS | CID 16867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 2346-00-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, 2346-00-1 [thegoodscentscompany.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. This compound(2346-00-1) IR Spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-2-thiazoline: Chemical Properties and Reactivity

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound. The information is intended for researchers, chemists, and professionals in the field of drug development who utilize heterocyclic compounds in synthesis and biological studies.

Chemical Properties of this compound

This compound, also known by its IUPAC name 2-methyl-4,5-dihydro-1,3-thiazole, is a heterocyclic organic compound containing a five-membered ring with both sulfur and nitrogen atoms.[1][2] It is a colorless to pale yellow liquid characterized by a distinct sulfurous, meaty, and nutty odor.[3][4] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-4,5-dihydro-1,3-thiazole | [1][6][7] |

| CAS Number | 2346-00-1 | [1][6] |

| Molecular Formula | C₄H₇NS | [1][8] |

| Molecular Weight | 101.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Sulfurous, musty, meaty, nutty | [3][4] |

| Melting Point | -101.0 °C | [1][4][6] |

| Boiling Point | 144.0 - 145.0 °C (at 760 mm Hg) | [1][3][4][6] |

| Density | 1.067 g/mL at 25 °C | [4][6][9] |

| Refractive Index | n20/D 1.520 | [6][9] |

| Flash Point | 37 °C / 99 °F (closed cup) | [3][9] |

| Solubility | Slightly soluble in water; soluble in alcohol | [1][3] |

| pKa | 5.26 ± 0.10 (Predicted) | [4][9] |

| Vapor Pressure | 6.25 mmHg at 25 °C (estimated) | [3][9] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the acidity of the C2-methyl protons and the chemistry of the thiazoline (B8809763) ring itself. It is a valuable intermediate in organic synthesis, most notably in the Meyers synthesis of aldehydes.[4][8]

Acidity of the 2-Methyl Group and Lithiation

The methyl group at the C2 position is readily deprotonated by strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate.[10] This nucleophilic species is an acetaldehyde (B116499) enolate equivalent and can react with a wide range of electrophiles.[4][11] This reactivity is the foundation for its use in forming new carbon-carbon bonds.

Meyers Aldehyde Synthesis

A cornerstone application of this compound is its role as a "Meyers reagent" for the synthesis of mono-, di-, and trisubstituted acetaldehydes.[4][8] The process involves the alkylation of the lithiated thiazoline followed by hydrolysis of the resulting substituted thiazoline to unmask the aldehyde functionality. This methodology also extends to the synthesis of β-hydroxy aldehydes and homoallylic alcohols.[11]

Ring Reactions

The thiazoline ring itself can undergo various transformations.[10]

-

Oxidation : Strong oxidizing agents like MCPBA or Oxone® can lead to ring-opening reactions, yielding products such as acetylamino disulfides or benzoylamino sulfonic acids, depending on the substituents and reagents used.[12]

-

Reduction : The C=N bond can be reduced to form the corresponding thiazolidine (B150603) (the saturated analog).[10]

-

Cycloadditions : The imine bond can participate in cycloaddition reactions.[10]

The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[13] It should be stored in a cool, well-ventilated place away from sources of ignition.[13]

Experimental Protocols

Synthesis of this compound via Sulfuration of an Oxazoline

One common route to 2-thiazolines is the sulfuration of the corresponding 2-oxazoline.[10] This protocol is based on established chemical literature.

Objective: To synthesize this compound from 2-Methyl-2-oxazoline.

Materials:

-

2-Methyl-2-oxazoline

-

Phosphorus pentasulfide (P₂S₅)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-2-oxazoline in anhydrous dichloromethane.

-

Add phosphorus pentasulfide (P₂S₅) portion-wise to the stirred solution. An exothermic reaction may occur.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.[10]

Biological Activity and Potential Signaling Pathways

Recent research has indicated that this compound may possess biological activity. A study investigating its effects in rabbits with endotoxic shock found that it could improve circulatory dynamics and intestinal mucosal blood flow.[14] The study suggests that this compound has an inhibitory effect on inflammatory cytokines, which are key mediators in the pathophysiology of septic shock.[14]

Endotoxic shock is often triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria, which activates the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a cascade of intracellular events, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). The observed effects of this compound suggest it may interfere with this pathway, thereby reducing the inflammatory response.

References

- 1. This compound | C4H7NS | CID 16867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2346-00-1: 2-Metil-2-tiazolina | CymitQuimica [cymitquimica.com]

- 3. This compound, 2346-00-1 [thegoodscentscompany.com]

- 4. This compound CAS#: 2346-00-1 [m.chemicalbook.com]

- 5. fishersci.at [fishersci.at]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 2346-00-1 [chemicalbook.com]

- 12. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. EFFECTS OF this compound ON CIRCULATORY DYNAMICS AND INTESTINAL VASCULAR SYSTEM IN RABBITS WITH ENDOTOXIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Methyl-2-thiazoline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-thiazoline, tailored for researchers, scientists, and professionals in drug development. The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Executive Summary

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Methyl protons (-CH₃) |

| Data not available | Data not available | Data not available | Methylene protons (-CH₂-N=) |

| Data not available | Data not available | Data not available | Methylene protons (-CH₂-S-) |

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (B1202638) (TMS)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| Data not available | C2 (Iminocarbonyl) |

| Data not available | C4 (Methylene adjacent to N) |

| Data not available | C5 (Methylene adjacent to S) |

| Data not available | Methyl Carbon (-CH₃) |

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | C=N stretch |

| Data not available | C-H stretch (sp³) |

| Data not available | C-N stretch |

| Data not available | C-S stretch |

Sample Preparation: Neat (liquid film) or Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 101 | Data not available | [M]⁺ (Molecular Ion) |

| 60 | Data not available | Data not available |

| 59 | Data not available | Data not available |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR probe and lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and assign them to the corresponding molecular vibrations (e.g., C=N stretch, C-H stretch).

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the column and enter the mass spectrometer ion source.

-

-

Mass Spectrometry Parameters (Electron Ionization - EI):

-

Set the ionization energy to a standard value of 70 eV.

-

Acquire mass spectra over a mass range of, for example, m/z 35-200.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities.

-

Propose fragmentation pathways consistent with the observed mass spectrum to further confirm the structure.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

2-Methyl-2-thiazoline CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiazoline, a heterocyclic organic compound, is a valuable reagent in synthetic organic chemistry. This guide provides an in-depth overview of its chemical and physical properties, accompanied by standardized experimental methodologies and a visualization of its application in chemical synthesis. Its primary utility lies in its role as a Meyers reagent for the synthesis of aldehydes.[1][2]

CAS Number: 2346-00-1[1][2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to orange-yellow liquid.[1] It is soluble in alcohol and slightly soluble in water.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NS | [1][2][3] |

| Molecular Weight | 101.17 g/mol | [1][2][6] |

| Melting Point | -101 °C | [6][7][8] |

| Boiling Point | 144-145 °C at 760 mmHg | [5][6][7][8] |

| Density | 1.067 g/mL at 25 °C | [7][8][9] |

| Flash Point | 37.22 °C (99 °F) | [5][9] |

| Refractive Index | 1.520 (at 20 °C) | [7][8][9] |

| pKa | 5.26 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 6.25 mmHg at 25 °C (Estimated) | [5] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a liquid organic compound like this compound. These are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample of this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the scale. The temperature of the measurement is critical and is typically controlled by a water bath connected to the refractometer.

-

Application in Aldehyde Synthesis (Meyers Synthesis)

This compound is utilized in the Meyers synthesis for the preparation of aldehydes. The process involves the lithiation of this compound to form an acetaldehyde (B116499) enolate equivalent. This intermediate can then react with various electrophiles. The subsequent hydrolysis of the resulting thiazoline (B8809763) derivative yields the desired aldehyde.[1][7]

Caption: Reaction pathway for the synthesis of aldehydes using this compound (Meyers Synthesis).

References

- 1. This compound CAS#: 2346-00-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 2346-00-1 [sigmaaldrich.com]

- 4. CAS 2346-00-1: 2-Metil-2-tiazolina | CymitQuimica [cymitquimica.com]

- 5. This compound, 2346-00-1 [thegoodscentscompany.com]

- 6. This compound | C4H7NS | CID 16867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2346-00-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

The Pivotal Role of 2-Methyl-2-thiazoline in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color, aroma, and taste of a vast array of cooked foods. Among the myriad of volatile compounds generated, sulfur-containing heterocycles play a critical role in defining the characteristic "meaty" and "roasted" flavor profiles. This technical guide provides an in-depth exploration of 2-methyl-2-thiazoline, a key sulfur-containing volatile compound, and its significant contribution to the Maillard reaction.

Formation and Chemical Properties of this compound

This compound is a five-membered heterocyclic compound containing both nitrogen and sulfur. Its formation in the Maillard reaction primarily involves the interaction of the sulfur-containing amino acid L-cysteine with acetaldehyde (B116499), a key intermediate product of sugar degradation.

The generally accepted mechanism for its formation proceeds through the following key steps:

-

Strecker Degradation: In the presence of dicarbonyl compounds formed from sugar fragmentation, cysteine undergoes Strecker degradation to produce hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and acetaldehyde.

-

Condensation: Acetaldehyde readily reacts with cysteine in a non-enzymatic condensation reaction.[1][2]

-

Cyclization: The resulting intermediate undergoes a series of intramolecular reactions, including cyclization and dehydration, to form the stable this compound ring structure.

The rate of formation and stability of this compound are significantly influenced by reaction conditions such as pH and temperature. Studies have shown that its hydrolysis is pH-dependent, with a maximum rate observed around pH 3. The molecule is relatively stable in highly acidic conditions and hydrolyzes very slowly in neutral solutions.[3]

Contribution to Flavor and Aroma

This compound is a potent aroma compound with a low odor threshold, contributing significantly to the desirable flavor profiles of cooked meats and other savory products. Its sensory attributes are often described as "meaty," "roasty," "nutty," and "sulfurous." It has been identified as an important aroma compound in cooked beef.[4] The presence and concentration of this compound, in concert with other volatile compounds, are crucial in defining the authentic and appealing flavor of thermally processed foods.

Quantitative Analysis of this compound Formation

While the qualitative aspects of this compound formation are well-established, comprehensive quantitative data on its yield under varying Maillard reaction conditions remain dispersed across the scientific literature. To facilitate a clearer understanding of the factors influencing its generation, the following table summarizes available quantitative data from model systems. It is important to note that direct comparisons between studies may be challenging due to differences in experimental setups.

| Precursors | Temperature (°C) | pH | Reaction Time | Yield of this compound (or related compounds) | Reference |

| Cysteamine (B1669678) + Fructose (B13574) | 145 | 7.0 | Not Specified | 2-Acetyl-2-thiazoline increased with increasing pH from 7.0 to 9.0. Formation was suppressed at pH < 5.0. | [5] |

| Cysteine + Acetaldehyde | Not Specified | Not Specified | Not Specified | Readily undergoes non-enzymatic condensation and ring formation. | [1][2] |

Note: This table is intended to be illustrative. A comprehensive and standardized quantitative analysis of this compound formation under a wide range of Maillard reaction conditions is an area requiring further research.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of 2-thiazolines have been reported, often involving the cyclization of β-amino thiols or the conversion of β-amino alcohols.[6] A common laboratory-scale synthesis involves the reaction of cysteamine with an appropriate acetylating agent followed by cyclization.

A representative, though general, synthetic approach is as follows:

-

N-Acetylation of Cysteamine: Cysteamine is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent and under controlled temperature to form N-acetylcysteamine.

-

Cyclization/Dehydration: The resulting N-acetylcysteamine is then subjected to a dehydration reaction, often using a dehydrating agent or by heating, to induce intramolecular cyclization and form the this compound ring.

-

Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

It is crucial to consult detailed synthetic procedures from the primary literature and to perform all reactions under appropriate safety precautions.

Analysis of this compound in a Food Matrix by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices like food.[7][8][9][10]

Detailed Methodology:

-

Sample Preparation:

-

A representative sample of the cooked meat (e.g., 2-5 grams) is weighed into a headspace vial (e.g., 20 mL).[7][10]

-

To enhance the release of volatiles, a salt solution (e.g., 5 mL of 25% NaCl) can be added to the vial.[9]

-

The sample is then homogenized.[9]

-

An internal standard can be added for quantitative analysis.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis in meat.[8][9]

-

Incubation/Extraction: The sealed vial is incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.[7][9][10] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30-50 minutes) at the same or a slightly elevated temperature.[7][9][10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is transferred to the GC injection port where the adsorbed volatiles are thermally desorbed onto the GC column at a high temperature (e.g., 250-270°C) for a short period (e.g., 2-6 minutes).[7][9]

-

Gas Chromatography:

-

Column: A suitable capillary column, such as a DB-5ms or equivalent, is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Data is collected in full scan mode to identify all volatile compounds, and in selected ion monitoring (SIM) mode for targeted quantification of this compound, using its characteristic ions.

-

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound, with the inclusion of an internal standard to correct for matrix effects and variations in extraction efficiency.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex relationships and processes involved in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Formation pathway of this compound in the Maillard reaction.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound stands out as a pivotal contributor to the desirable meaty and roasted aromas generated during the Maillard reaction. Its formation from the reaction of cysteine and acetaldehyde underscores the critical role of sulfur-containing amino acids and sugar degradation products in flavor development. A thorough understanding of its formation pathways, coupled with robust analytical methodologies for its quantification, is essential for researchers, scientists, and professionals in the food and flavor industries. Further research focusing on the systematic quantification of this compound under diverse Maillard reaction conditions will undoubtedly provide deeper insights into flavor generation and enable more precise control over the sensory attributes of thermally processed foods.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantitation of key aroma compounds formed in Maillard-type reactions of fructose with cysteamine or isothiaproline (1,3-thiazolidine-2-carboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Degradation Products of 2-Methyl-2-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiazoline is a heterocyclic compound of interest in various fields, including flavor chemistry and as a building block in organic synthesis. Understanding its thermal stability and the nature of its degradation products is crucial for applications involving high temperatures, such as in food processing, and for ensuring the stability and safety of pharmaceuticals and other chemical products. This technical guide provides a comprehensive overview of the theoretical thermal degradation of this compound, proposing potential degradation pathways and products based on the known behavior of analogous compounds. Detailed hypothetical experimental protocols for the analysis of these products are also presented, along with visual representations of the proposed mechanisms and workflows.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving bond scission, rearrangement, and secondary reactions of the initial degradation products. The thiazoline (B8809763) ring contains several bonds with varying dissociation energies, including C-S, C-N, and C-C bonds. The weakest of these bonds are expected to cleave first under thermal stress.

Based on studies of related sulfur and nitrogen heterocycles, two primary degradation pathways are proposed:

-

Pathway A: Ring Cleavage via C-S and C-N Bond Scission: This pathway is initiated by the homolytic cleavage of the C-S and C-N bonds, which are often the most labile in such heterocyclic systems. This would lead to the formation of radical intermediates that can subsequently rearrange or react to form a variety of smaller, volatile compounds.

-

Pathway B: Ring Opening followed by Fragmentation: An alternative pathway may involve the initial opening of the ring to form an acyclic intermediate, which then undergoes further fragmentation.

The following diagram illustrates a proposed high-level degradation pathway.

Predicted Thermal Degradation Products

The pyrolysis of this compound is expected to yield a complex mixture of products. By analogy to the thermal decomposition of other sulfur and nitrogen-containing heterocycles, the products can be categorized as sulfur-containing compounds, nitrogen-containing compounds, and hydrocarbons.[1][2] The relative yields of these products would be highly dependent on the pyrolysis temperature and other experimental conditions.

Quantitative Data Summary

The following tables summarize the predicted thermal degradation products. The quantitative data (yields) are hypothetical and would need to be determined experimentally.

Table 1: Predicted Sulfur-Containing Degradation Products

| Compound Name | Chemical Formula | Predicted Formation Temperature Range (°C) | Analytical Method |

| Hydrogen Sulfide | H₂S | 300 - 800 | GC-MS, GC-FPD |

| Carbon Disulfide | CS₂ | 400 - 900 | GC-MS, GC-FPD |

| Thiophene | C₄H₄S | 500 - 900 | GC-MS |

| Methyl Thiophene | C₅H₆S | 500 - 900 | GC-MS |

| Thiazole | C₃H₃NS | 400 - 700 | GC-MS |

Table 2: Predicted Nitrogen-Containing Degradation Products

| Compound Name | Chemical Formula | Predicted Formation Temperature Range (°C) | Analytical Method |

| Hydrogen Cyanide | HCN | 500 - 1000 | GC-NPD, FTIR |

| Acetonitrile | CH₃CN | 400 - 800 | GC-MS, GC-NPD |

| Pyrrole | C₄H₅N | 500 - 900 | GC-MS |

| Pyridine | C₅H₅N | 600 - 1000 | GC-MS |

| Propionitrile | C₂H₅CN | 400 - 800 | GC-MS |

Table 3: Predicted Hydrocarbon Degradation Products

| Compound Name | Chemical Formula | Predicted Formation Temperature Range (°C) | Analytical Method |

| Methane | CH₄ | 400 - 1000 | GC-FID, GC-TCD |

| Ethylene | C₂H₄ | 500 - 1000 | GC-FID, GC-TCD |

| Propylene | C₃H₆ | 500 - 1000 | GC-FID, GC-TCD |

| Benzene | C₆H₆ | 600 - 1000 | GC-MS |

| Toluene | C₇H₈ | 600 - 1000 | GC-MS |

Detailed Experimental Protocols

To investigate the thermal degradation products of this compound, a combination of pyrolysis techniques coupled with advanced analytical instrumentation is required. The following protocols are proposed based on standard methodologies for similar analyses.[3][4][5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for identifying the volatile and semi-volatile degradation products.

-

Instrumentation: A pyrolysis unit (e.g., Curie-point, filament, or micro-furnace pyrolyzer) directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 50-200 µg) is placed in a pyrolysis sample holder (e.g., a quartz tube or a ferromagnetic foil).

-

Pyrolysis Conditions:

-

Temperature Program: Isothermal pyrolysis at a series of temperatures (e.g., 300, 400, 500, 600, 700, 800, 900 °C) to study the temperature-dependent product distribution.

-

Heating Rate: A rapid heating rate (e.g., >1000 °C/s) is often used to minimize secondary reactions.

-

Atmosphere: Inert atmosphere (e.g., Helium or Nitrogen) to prevent oxidation.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of degradation products.

-

Temperature Program: A typical program would start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all products.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 10-550 to detect a wide variety of fragments.

-

-

Data Analysis: The identification of degradation products is achieved by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.

The following diagram illustrates the experimental workflow for Py-GC-MS analysis.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS provides information on the thermal stability of the compound and the evolution of gaseous products as a function of temperature.

-

Instrumentation: A Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is placed in the TGA pan.

-

TGA Conditions:

-

Temperature Program: A linear heating rate (e.g., 10 °C/min) from ambient temperature to 1000 °C.

-

Atmosphere: Inert atmosphere (e.g., Nitrogen or Argon).

-

-

MS Conditions: The MS is set to monitor specific m/z values corresponding to expected low molecular weight degradation products (e.g., H₂S, HCN, CH₄, H₂O, CO₂).

-

Data Analysis: The TGA data provides the mass loss profile, indicating the temperatures at which degradation occurs. The MS data shows the evolution profiles of the selected gaseous products, which can be correlated with the mass loss steps.

Conclusion

While direct experimental data on the thermal degradation of this compound is currently lacking, a scientifically sound hypothesis regarding its degradation pathways and products can be formulated based on the behavior of analogous sulfur and nitrogen-containing heterocyclic compounds. The primary degradation route is expected to involve ring cleavage, leading to the formation of a complex mixture of smaller sulfur compounds, nitrogen compounds, and hydrocarbons. The proposed experimental protocols, particularly Py-GC-MS and TGA-MS, provide a robust framework for the future investigation and characterization of these degradation products. The information presented in this guide serves as a valuable starting point for researchers and professionals seeking to understand the thermal properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transformation of Nitrogen and Evolution of N-Containing Species during Algae Pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

Synthesis of 2-Methyl-2-thiazoline from N-acetylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-methyl-2-thiazoline from the readily available starting material, N-acetylcysteine. Direct synthesis is not extensively documented; therefore, this document outlines a robust, two-step methodology involving the initial cyclodehydration of N-acetylcysteine to form the intermediate, this compound-4-carboxylic acid, followed by a thermal decarboxylation to yield the final product. This guide includes detailed, plausible experimental protocols, a summary of quantitative data for the materials involved, and visualizations of the reaction pathway and experimental workflow to aid researchers in the practical application of this synthesis.

Introduction

This compound is a heterocyclic compound belonging to the thiazoline (B8809763) class, which is a core scaffold in numerous natural products and pharmacologically active molecules.[1] Thiazolines serve as crucial intermediates in organic synthesis and are recognized for their utility as chiral ligands and precursors to more complex molecules like thiazoles and β-amino thiols.[2] The synthesis of thiazoline derivatives is typically achieved through the condensation of β-amino thiols with various electrophiles or the cyclization of N-(β-hydroxy)thioamides.[3]

This guide focuses on a specific, practical route starting from N-acetylcysteine (NAC), an inexpensive and common amino acid derivative. The proposed synthesis proceeds in two key stages:

-

Step 1: Cyclodehydration - Formation of this compound-4-carboxylic acid from N-acetylcysteine under acidic conditions.

-

Step 2: Decarboxylation - Removal of the carboxylic acid group to yield this compound.

This document provides detailed theoretical protocols and data to facilitate the successful synthesis and purification of this compound for research and development purposes.

Proposed Synthetic Pathway

The overall transformation from N-acetylcysteine to this compound is conceptualized as a two-step process. The first step involves an intramolecular cyclization and dehydration reaction, a known method for forming thiazoline rings from N-acyl-cysteine precursors. The second step is a decarboxylation, a common reaction for removing carboxyl groups from heteroaromatic rings.[4][5]

Experimental Protocols

The following protocols are proposed based on established chemical principles for cyclodehydration and decarboxylation reactions. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Synthesis of this compound-4-carboxylic acid

This procedure is based on the principle that N-acylcysteines undergo cyclization to form thiazolines under acidic, dehydrating conditions.

Materials:

-

N-acetylcysteine (NAC)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add N-acetylcysteine (10.0 g, 61.3 mmol) and toluene (150 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.3 mL) as a catalyst.

-

Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. Water formed during the cyclization will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully decant the toluene solution from any solids into a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Caution: CO₂ evolution may occur during the bicarbonate wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound-4-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure intermediate as a solid.

Step 2: Synthesis of this compound

This protocol utilizes thermal decarboxylation, a standard method for removing a carboxyl group, potentially facilitated by a basic medium like soda lime.[5]

Materials:

-

This compound-4-carboxylic acid (from Step 1)

-

Soda lime (optional, for assisted decarboxylation)

-

High-boiling point solvent (e.g., quinoline)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 2M solution

-

Diethyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

Equipment:

-

Distillation apparatus (short path)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, place the crude or purified this compound-4-carboxylic acid (5.0 g, 31.4 mmol). Add a high-boiling solvent such as quinoline (B57606) (25 mL) to facilitate even heating. Alternatively, mix the carboxylic acid with an equal weight of soda lime for solid-phase decarboxylation.

-

Decarboxylation: Equip the flask for short-path distillation. Heat the mixture strongly. The product, this compound, is a liquid and will distill as it is formed.[6] Monitor the temperature of the distillate, which should be close to the boiling point of the product (~144-145 °C).

-

Extraction and Work-up: Collect the distillate. Once cool, dissolve the distillate in diethyl ether (50 mL).

-

Purification: Transfer the ether solution to a separatory funnel. Wash with 1M HCl (2 x 20 mL) to remove any basic solvent (like quinoline), followed by a wash with water (20 mL). Make the combined aqueous washes basic (pH > 10) with 2M NaOH and extract with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the final ether extracts, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent by rotary evaporation to yield this compound.

-

Final Purification: The product can be further purified by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound Name | Formula | Mol. Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |

| N-Acetylcysteine (NAC) | C₅H₉NO₃S | 163.19 | White Solid | N/A | 104 - 110 |

| This compound-4-carboxylic acid | C₅H₇NO₂S | 159.18 | Solid | N/A | N/A |

| This compound | C₄H₇NS | 101.17 | Liquid | 144 - 145 | -101 |

(Data sourced from references[6][7][8])

Visualization of Experimental Workflow

The logical flow of the experimental procedure, from setup to final purification, is outlined below.

Safety and Handling

-

N-acetylcysteine: Generally considered safe, but handle with standard laboratory PPE.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves, lab coat, and eye protection.

-

Toluene & Diethyl Ether: Flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

-

This compound: Flammable liquid and vapor.[6][7] Handle in a fume hood.

-

Decarboxylation: This reaction can be vigorous and should be performed with caution, especially on a large scale. Ensure proper ventilation as CO₂ is evolved. Heating high-boiling solvents like quinoline requires careful temperature control.

All procedures should be carried out by trained personnel in a properly equipped chemical laboratory, adhering to all institutional safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decarboxylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound 98 2346-00-1 [sigmaaldrich.com]

- 7. This compound | C4H7NS | CID 16867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Synthesis of 2-Methyl-2-thiazoline from Cysteamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-2-thiazoline, a valuable heterocyclic compound, utilizing cysteamine (B1669678) as a primary starting material. The protocol detailed herein is based on the acylation of cysteamine to form an N-acetylcysteamine intermediate, which subsequently undergoes cyclization. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

2-Thiazolines are a class of five-membered heterocyclic compounds that are integral to the structure of numerous biologically active molecules and serve as important intermediates in organic synthesis. The 2-methyl substituted variant, this compound, is a key building block in the synthesis of various pharmaceuticals and natural products. The straightforward synthesis from readily available cysteamine makes it an accessible target for many research applications. The most common and efficient method for its preparation involves the formation of an amide intermediate from cysteamine, followed by a cyclodehydration reaction.

Experimental Protocols

This protocol describes the synthesis of this compound from cysteamine via a two-step, one-pot procedure involving the formation of N-acetylcysteamine and its subsequent cyclization.

Materials:

-

Cysteamine hydrochloride (or free base)

-

Acetic anhydride (B1165640)

-

Triethylamine (B128534) (or another suitable base if starting from hydrochloride)

-

Dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Preparation of the Reaction Mixture:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cysteamine hydrochloride (1.0 eq) in dichloromethane (DCM).

-

If using cysteamine free base, proceed directly to the next step. If using the hydrochloride salt, add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Acylation of Cysteamine:

-

Slowly add acetic anhydride (1.05 eq) to the stirred reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the N-acetylation can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization to this compound:

-

For the cyclization of the intermediate N-acetylcysteamine, a dehydrating agent or heating is typically required. While various methods exist, one common approach is the use of a cyclizing agent like phosphorus pentachloride, though for a simpler laboratory-scale synthesis, heating under reflux can be employed, sometimes with an acid catalyst. For the purpose of this generalized protocol, we will proceed with thermal cyclization.

-

Set up the flask for reflux and heat the reaction mixture to the boiling point of the solvent (for DCM, ~40 °C). Reflux for 4-8 hours, monitoring the reaction by TLC for the disappearance of the intermediate and the formation of the product.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-